molecular formula C17H13ClN4 B1684303 JIB-04 CAS No. 199596-05-9

JIB-04

カタログ番号: B1684303
CAS番号: 199596-05-9
分子量: 308.8 g/mol
InChIキー: YHHFKWKMXWRVTJ-OQKWZONESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

将来の方向性

The future directions for research on this compound could involve further exploration of its potential applications in medicine, given its reported antifungal, antimicrobial, and radiation-enhancing properties . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process.

準備方法

JIB-04はピリジンヒドラゾン化合物です。合成経路には、5-クロロ-2-ヒドロキシピリジンとヒドラジン水和物の反応によるヒドラゾン中間体の形成が含まれます。 この中間体は次に、2-ピリジンカルボアルデヒドと反応してthis compoundが得られます 反応条件は通常、エタノールなどの適切な溶媒中で、還流下で反応物を加熱することを含みます

化学反応の分析

JIB-04は、主に官能基を含むさまざまな化学反応を受けます。これは次のことに関与できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます 。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

特性

IUPAC Name

5-chloro-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHFKWKMXWRVTJ-OQKWZONESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JIB-04
Reactant of Route 2
Reactant of Route 2
JIB-04
Reactant of Route 3
JIB-04
Reactant of Route 4
JIB-04
Reactant of Route 5
JIB-04
Reactant of Route 6
JIB-04
Customer
Q & A

Q1: What is the primary mechanism of action of JIB-04?

A1: this compound functions as a pan-inhibitor of Jumonji-family histone demethylases (JHDMs) [, , , , ]. It achieves this by disrupting the binding of oxygen to the Fe-dependent histone demethylase KDM4A/JMJD2A []. This inhibition leads to increased levels of trimethylated lysine residues on histones, effectively altering gene expression patterns [].

Q2: Which specific histone demethylases are known to be targeted by this compound?

A2: this compound exhibits inhibitory activity against a broad range of histone demethylases, including but not limited to:

  • KDM4A/JMJD2A: Implicated in macrophage polarization and protein synthesis [, ].
  • KDM4B/JMJD2B: Involved in IL-13-mediated fibrosis and tumor growth [, ].
  • KDM4D: Plays a role in energy balance regulation and AgRP expression [].
  • KDM5A (JARID1A/RBP2) and KDM5B (JARID1B/PLU1): Associated with oncogenic activity and potential drug targets [].
  • KDM6B: Regulates AKT2 expression and contributes to HCC malignancy [].
  • MINA53: Identified as a potential HIV-1 latency-promoting gene [].

Q3: What are the downstream effects of this compound-mediated histone demethylase inhibition?

A3: The downstream consequences of this compound treatment are diverse and depend on the specific cell type and context. Some observed effects include:

  • Cell Cycle Arrest and Apoptosis: this compound induces cell cycle arrest and promotes apoptosis in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and Ewing sarcoma [, , , ].
  • Inhibition of Cancer Stem-Like Cell Properties: this compound effectively targets cancer stem cells in hepatocellular carcinoma, potentially reducing tumor relapse and metastasis [].
  • Sensitization to Chemotherapy and Immunotherapy: Pre-treatment with this compound enhances the sensitivity of cancer cells to chemotherapeutic drugs like doxorubicin and paclitaxel [, ]. It also synergizes with immunotherapy by upregulating PD-L1 expression [, ].
  • Metabolic Reprogramming: this compound can influence cellular metabolism, impacting processes like glycolysis, lipogenesis, and serine metabolism [, , ].
  • Modulation of Immune Responses: this compound can influence immune responses, both directly by affecting immune cell function and indirectly by altering tumor cell immunogenicity [, ].

Q4: How does this compound affect the epigenetic landscape?

A4: By inhibiting histone demethylases, this compound leads to an overall increase in histone methylation levels, particularly trimethylation marks like H3K9me3, H3K27me3, and H3K36me3 [, , , ]. These alterations in the epigenetic landscape can have profound effects on gene expression, potentially reactivating silenced tumor suppressor genes or inhibiting oncogene expression.

Q5: What are the potential therapeutic applications of this compound?

A5: this compound has demonstrated promising antitumor activity in various preclinical models, suggesting its potential therapeutic utility in:

  • Cancer: this compound has shown efficacy in preclinical models of hepatocellular carcinoma [, ], breast cancer [, ], Ewing sarcoma [], rhabdomyosarcoma [], and leukemia []. It has also shown potential in overcoming drug resistance in gastric cancer [].
  • Viral Infections: this compound exhibits broad-spectrum antiviral activity, inhibiting the replication of viruses like SARS-CoV-2, porcine coronavirus, and HIV-1 [, ].
  • Fibrosis: this compound can attenuate IL-13-mediated fibrosis in bronchial fibroblasts, suggesting potential in treating asthma and other fibrotic diseases [].

Q6: What are the limitations of this compound as a therapeutic agent?

A6: Despite its promise, several challenges need to be addressed:

  • Off-Target Effects: As a pan-histone demethylase inhibitor, this compound may affect multiple KDMs, potentially leading to off-target effects and toxicity [, ].
  • Drug Resistance: Tumor cells can develop resistance to this compound, highlighting the need for combination therapies or strategies to mitigate resistance [, , ].
  • Pharmacokinetic Profile: Further research is needed to optimize the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。